
10-Oxo-10lambda~5~-acridine-9-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinecarboxaldehyde, 10-oxide is a chemical compound with the molecular formula C14H9NO2 It is a derivative of acridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinecarboxaldehyde, 10-oxide typically involves the oxidation of 9-acridinecarboxaldehyde. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 9-Acridinecarboxaldehyde, 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-acridinecarboxylic acid.
Reduction: Reduction reactions can convert it back to 9-acridinecarboxaldehyde or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 9-Acridinecarboxylic acid.
Reduction: 9-Acridinecarboxaldehyde.
Substitution: Various substituted acridine derivatives.
科学研究应用
9-Acridinecarboxaldehyde, 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9-Acridinecarboxaldehyde, 10-oxide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. Additionally, its oxidative properties can induce oxidative stress in microbial cells, contributing to its antimicrobial activity .
相似化合物的比较
9-Acridinecarboxaldehyde: The parent compound, which lacks the oxide group.
9-Acridinecarboxylic acid: An oxidation product of 9-Acridinecarboxaldehyde, 10-oxide.
9-Acridinemethanol: A reduced form of 9-Acridinecarboxaldehyde.
Uniqueness: 9-Acridinecarboxaldehyde, 10-oxide is unique due to its specific oxidative properties and its ability to act as a versatile intermediate in the synthesis of various acridine derivatives.
属性
CAS 编号 |
10228-97-4 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
10-oxidoacridin-10-ium-9-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-9-12-10-5-1-3-7-13(10)15(17)14-8-4-2-6-11(12)14/h1-9H |
InChI 键 |
NRTOQOJGRRKQPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


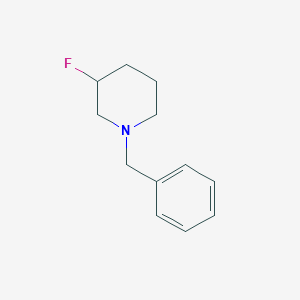
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
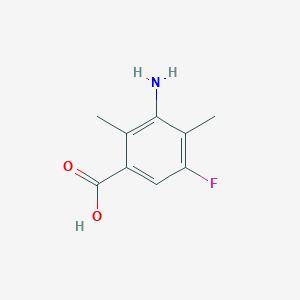
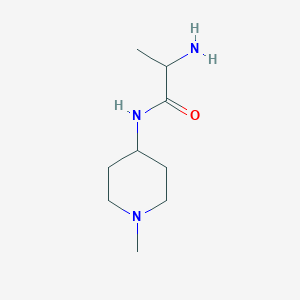
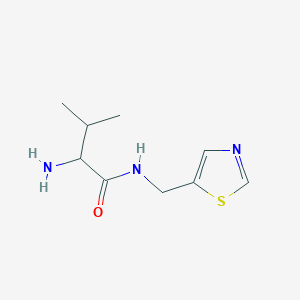
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)
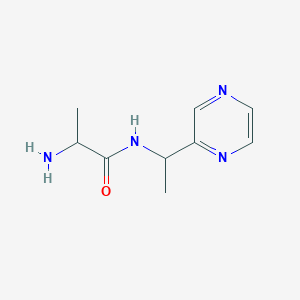
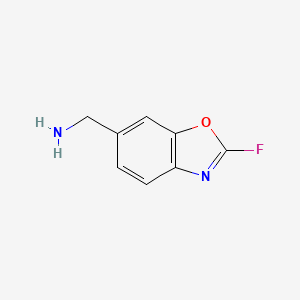
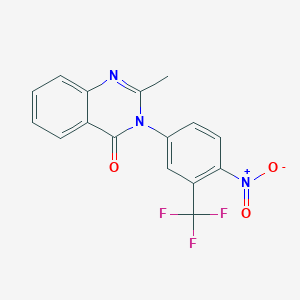
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
